Cas no 87233-65-6 (1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)-)

1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)- structure
87233-65-6 structure
Product Name:1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)-
CAS No:87233-65-6
MF:C16H24N4O
MW:288.387963294983
CID:1867891
PubChem ID:3071004
Update Time:2025-04-21

1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)-
    • 1-(2-ethoxyethyl)-2-(4-methylpiperazin-1-yl)benzimidazole
    • 87233-65-6
    • GARASDOODWWZMF-UHFFFAOYSA-N
    • DTXSID60388937
    • 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole
    • AN-890/14589046
    • CHEMBL430338
    • BDBM50019607
    • 1-(2-Ethoxy-ethyl)-2-(4-methyl-piperazin-1-yl)-1H-benzoimidazole
    • 1-[2-(ethoxy)ethyl]-2-(4-methyl-1-piperazinyl)benzimidazole
    • SCHEMBL10922792
    • Inchi: 1S/C16H24N4O/c1-3-21-13-12-20-15-7-5-4-6-14(15)17-16(20)19-10-8-18(2)9-11-19/h4-7H,3,8-13H2,1-2H3
    • InChI Key: GARASDOODWWZMF-UHFFFAOYSA-N
    • SMILES: O(CC)CCN1C2C=CC=CC=2N=C1N1CCN(C)CC1

Computed Properties

  • Exact Mass: 288.195
  • Monoisotopic Mass: 288.195
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 33.5Ų
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